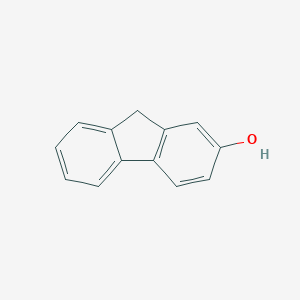

![molecular formula C10H15NO2 B026737 diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester CAS No. 105786-36-5](/img/structure/B26737.png)

diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester, also known as Exo-BCAA, is a synthetic compound that is used in scientific research. It is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.

Wirkmechanismus

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester works by activating the mTOR pathway, which is a key regulator of protein synthesis. It also increases the activity of the eukaryotic initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to be more effective than L-leucine in activating these pathways.

Biochemical and Physiological Effects:

diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has a variety of biochemical and physiological effects. It has been shown to increase protein synthesis, muscle growth, and metabolism. It also improves insulin sensitivity and glucose metabolism. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to be more effective than L-leucine in these effects.

Vorteile Und Einschränkungen Für Laborexperimente

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has several advantages for lab experiments. It is a synthetic compound, which means it is easier to control the purity and concentration of the compound. It is also more stable than L-leucine, which can degrade over time. However, diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is more expensive than L-leucine and may not be feasible for large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester. One area of research is the effects of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester on aging and age-related diseases. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to improve muscle function in older adults, and may have potential as a treatment for age-related muscle loss. Another area of research is the effects of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester on cancer. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Finally, there is potential for diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester to be used as a food additive to improve muscle growth and metabolism in athletes and older adults.

Synthesemethoden

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is synthesized from leucine by a process called esterification. First, leucine is protected with a tert-butyl group to prevent unwanted reactions. Then, the carboxylic acid group of leucine is reacted with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Finally, the tert-butyl group is removed to yield diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester.

Wissenschaftliche Forschungsanwendungen

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is used in scientific research to study the effects of leucine on protein synthesis, muscle growth, and metabolism. It has been shown to be more effective than other forms of leucine, such as L-leucine, in stimulating protein synthesis. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has also been used to study the effects of leucine on insulin signaling and glucose metabolism.

Eigenschaften

CAS-Nummer |

105786-36-5 |

|---|---|

Produktname |

diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester |

Molekularformel |

C10H15NO2 |

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8+,9-/m0/s1 |

InChI-Schlüssel |

SMNRHCYSKKEJLS-KDXUFGMBSA-N |

Isomerische SMILES |

CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@@H]1N)C=C2 |

SMILES |

CCOC(=O)C1C2CC(C1N)C=C2 |

Kanonische SMILES |

CCOC(=O)C1C2CC(C1N)C=C2 |

Synonyme |

DIEXO-3-AMINO-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID ETHYL ESTER |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)

![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)